molecular formula C8H18F4Si2 B12625530 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane CAS No. 918446-84-1

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane

Katalognummer: B12625530
CAS-Nummer: 918446-84-1
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: OWXXMTLXFVTUBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is an organosilicon compound characterized by the presence of two butan-2-yl groups and four fluorine atoms attached to a disilane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane typically involves the reaction of butan-2-yl lithium with a suitable silicon-fluorine precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

2 C4H9Li+Si2F4(C4H9)2Si2F4+2LiF\text{2 C}_4\text{H}_9\text{Li} + \text{Si}_2\text{F}_4 \rightarrow \text{(C}_4\text{H}_9)_2\text{Si}_2\text{F}_4 + 2 \text{LiF} 2 C4​H9​Li+Si2​F4​→(C4​H9​)2​Si2​F4​+2LiF

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atoms can form covalent bonds with other elements. These interactions can influence the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Di(methyl)-1,1,2,2-tetrafluorodisilane
  • 1,2-Di(ethyl)-1,1,2,2-tetrafluorodisilane
  • 1,2-Di(propyl)-1,1,2,2-tetrafluorodisilane

Uniqueness

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds with different alkyl groups.

Eigenschaften

CAS-Nummer

918446-84-1

Molekularformel

C8H18F4Si2

Molekulargewicht

246.39 g/mol

IUPAC-Name

butan-2-yl-[butan-2-yl(difluoro)silyl]-difluorosilane

InChI

InChI=1S/C8H18F4Si2/c1-5-7(3)13(9,10)14(11,12)8(4)6-2/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

OWXXMTLXFVTUBK-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)[Si](F)(F)[Si](C(C)CC)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.